molecular formula C8H7BrN4OS B12040632 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12040632
M. Wt: 287.14 g/mol
InChI Key: QHESSDWGWVTVRQ-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that contains both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The brominated thiophene is then coupled with the pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbohydrazide group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In materials science, the compound can be used in the synthesis of organic semiconductors and other advanced materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Thienyl)-1H-pyrazole-3-carbohydrazide: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.

    5-(5-Chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    5-(5-Methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Properties

Molecular Formula

C8H7BrN4OS

Molecular Weight

287.14 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C8H7BrN4OS/c9-7-2-1-6(15-7)4-3-5(13-12-4)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13)

InChI Key

QHESSDWGWVTVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)NN

Origin of Product

United States

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